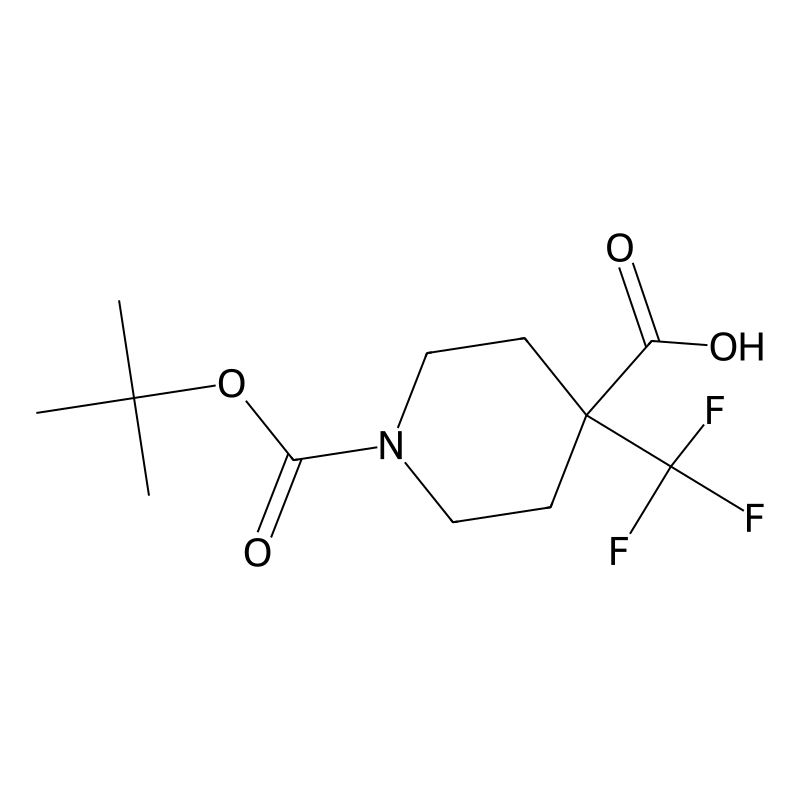

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid, with the chemical formula C₁₂H₁₈F₃NO₄ and CAS number 84358-13-4, is a piperidine derivative characterized by the presence of a tert-butoxycarbonyl group and a trifluoromethyl group. This compound appears as a white to almost white solid and has a melting point ranging from 149°C to 153°C . Its structural configuration contributes to its reactivity and biological properties.

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding piperidine-4-carboxylic acid.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it useful in synthesizing other derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are valuable intermediates in organic synthesis.

Several synthesis methods have been reported for 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid:

- Direct Alkylation: The trifluoromethyl group can be introduced via alkylation of piperidine derivatives.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of bases can lead to the formation of the carboxylic acid functionality.

- Protective Group Strategies: The tert-butoxycarbonyl group is often introduced as a protective group for amines during multi-step syntheses.

This compound finds applications across various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.

- Organic Synthesis: It is used as a building block for more complex organic molecules.

- Material Science: Its derivatives may be explored for use in polymers or specialty materials due to their unique properties.

Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Boc-isonipecotic Acid | Piperidine ring with Boc group | Used in neuropharmacology studies |

| 4-Piperidinecarboxylic Acid | Simple carboxylic acid | Lacks trifluoromethyl group |

| Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate | Sodium salt form | Increased solubility and bioavailability |

| 1-(tert-butoxycarbonyl)-3-trifluoromethylpiperidine-4-carboxylic Acid | Different position of trifluoromethyl | Potentially different biological activity |

The uniqueness of 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.

The synthesis of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid requires sophisticated protection-deprotection strategies that have evolved from established protocols in peptide chemistry and amino acid synthesis [1] [2] [3]. Traditional approaches to piperidine carboxylate protection primarily center on the Fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) systems, which offer complementary reactivity profiles and orthogonal protecting group strategies [4] [5].

The classical Fmoc protection-deprotection cycle has been extensively employed for piperidine carboxylates due to its base-labile nature and orthogonal compatibility with acid-labile protecting groups [3]. Fmoc protection is typically introduced through reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base such as triethylamine or sodium bicarbonate [3]. The mechanistic pathway involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the fluorenylmethoxycarbonyl reagent, forming a stable carbamate linkage that remains intact under acidic conditions and standard nucleophilic conditions.

Deprotection of Fmoc groups is accomplished through treatment with secondary amines, most commonly piperidine in concentrations ranging from 5% to 30% in dimethylformamide (DMF) [2] [5]. The deprotection mechanism proceeds via a two-step process: initial base-catalyzed abstraction of the acidic proton at the 9-position of the fluorene ring, followed by rapid β-elimination to form dibenzofulvene, carbon dioxide, and the free amine [6]. Piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing side reactions with the deprotected substrate [3].

Alternative deprotection reagents have been developed to address specific synthetic challenges. 4-methylpiperidine has demonstrated superior performance in certain applications, requiring only 5% concentration compared to 20% piperidine while providing equivalent deprotection efficiency [5]. Piperazine in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offers a safer alternative for large-scale operations, reducing toxicity concerns associated with piperidine handling [5]. Green chemistry approaches have explored sodium hydroxide in 2-methyltetrahydrofuran/methanol systems as environmentally benign alternatives to traditional DMF-based protocols [5].

The temporal aspects of Fmoc deprotection are critical for process optimization. In solid-phase peptide synthesis protocols, initial deprotection of resin-bound Fmoc groups typically requires 30 minutes, while subsequent amino acid deprotections are completed within 10 minutes [6]. This time differential reflects the accessibility differences between surface-bound and solution-phase substrates.

Boc protection represents the predominant strategy for tert-butoxycarbonyl installation in piperidine carboxylates [7] [8]. The protection reaction utilizes di-tert-butyl dicarbonate (Boc2O) as the activated carbonate source, typically in the presence of a base such as triethylamine, sodium hydroxide, or 4-dimethylaminopyridine (DMAP) [7] [9]. The reaction proceeds through nucleophilic attack of the amine on one of the carbonyl carbons of Boc2O, with subsequent elimination of tert-butyl carbonate anion and carbon dioxide [10].

Optimized Boc protection conditions have been developed for various synthetic scenarios. Aqueous conditions using sodium hydroxide and Boc2O at 0°C followed by warming to ambient temperature provide excellent yields while minimizing side reactions [7]. For substrates requiring anhydrous conditions, reactions in tetrahydrofuran or dichloromethane with triethylamine base at temperatures ranging from -10°C to 50°C have proven effective [8]. The inclusion of DMAP as a nucleophilic catalyst significantly enhances reaction rates, particularly for sterically hindered substrates [11].

Recent developments in Boc protection include solventless methodologies that offer advantages for large-scale synthesis [10]. These approaches involve stirring the substrate amine in molten di-tert-butyl dicarbonate without additional solvents, eliminating the need for DMAP or other catalysts while achieving high yields and operational simplicity [10].

Boc deprotection is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol [7] [12]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by solvent molecules and subsequent elimination of tert-butyl cation, carbon dioxide, and regeneration of the free amine [7]. The tendency of tert-butyl cations to alkylate nucleophilic sites necessitates the use of cation scavengers such as anisole or thioanisole in preparative applications [7].

Alternative deprotection methodologies have been developed for acid-sensitive substrates. Trimethylsilyl iodide followed by methanol treatment provides a milder alternative that proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide [7]. Aluminum chloride offers selective Boc cleavage in the presence of other protecting groups [7].

The stability profile of Boc groups under various conditions is well-characterized. Boc-protected piperidines demonstrate excellent stability under basic conditions, catalytic hydrogenation, and standard nucleophilic conditions [8] [13]. Temperature stability extends to approximately 50°C, above which thermal decomposition to explosive bis(diethylamino)sulfur difluoride can occur in DAST-containing systems [14].

Orthogonal protecting group strategies utilizing both Fmoc and Boc systems enable complex synthetic sequences. Fmoc protection is stable under acidic conditions used for Boc deprotection, while Boc groups remain intact during basic conditions employed for Fmoc removal [3] [15]. This orthogonality has been exploited in multi-step syntheses of complex piperidine derivatives where selective deprotection at specific synthetic stages is required.

Process safety considerations for traditional protection-deprotection approaches focus on proper handling of volatile and corrosive reagents. Piperidine deprotection requires adequate ventilation and personal protective equipment due to the amine's toxicity and volatile nature [16]. TFA deprotection necessitates appropriate acid-resistant equipment and neutralization protocols for waste streams [12].

Novel Fluorination Techniques Using Sulfur Tetrafluoride

Sulfur tetrafluoride has emerged as a transformative fluorinating agent for the synthesis of trifluoromethyl-substituted organic compounds, offering unparalleled selectivity and efficiency in introducing fluorine atoms into complex molecular frameworks [17] [18] [19]. The application of sulfur tetrafluoride to piperidine carboxylate synthesis represents a significant advancement in organofluorine chemistry, enabling access to previously challenging fluorinated heterocycles with high regioselectivity and functional group tolerance [20] [21].

The fundamental reactivity of sulfur tetrafluoride stems from its ability to replace oxygen-containing functional groups with fluorinated equivalents through nucleophilic substitution mechanisms [17]. Carboxylic acids undergo conversion to trifluoromethyl groups via the reaction SF4 + RCO2H → SO2 + RCF3 + HF, proceeding through acyl fluoride intermediates [17]. This transformation has been successfully applied to piperidine-4-carboxylic acid derivatives, enabling direct installation of trifluoromethyl groups at the 4-position while preserving the integrity of the piperidine ring system.

Aldehydes and ketones react with sulfur tetrafluoride to produce geminal difluorides through the reaction SF4 + R2CO → SF2O + R2CF2 [17]. This reactivity has been exploited in the synthesis of 4-(trifluoromethyl)piperidine derivatives from corresponding ketone precursors. The mechanism involves initial addition of SF4 across the carbonyl double bond to generate R2CFOSF3 intermediates, which subsequently eliminate SF2O to afford the difluorinated products [17].

Recent developments in sulfur tetrafluoride methodology have focused on continuous flow chemistry approaches that address the safety and handling challenges associated with this toxic gas [20] [22]. Continuous flow fluorination platforms offer superior heat and mass transfer characteristics compared to traditional batch processes, enabling precise temperature and residence time control that is critical for selective fluorination reactions [22]. Flow reactors constructed from corrosion-resistant materials such as sintered silicon carbide provide exceptional durability and thermal conductivity, facilitating scale-up to pilot and manufacturing scales [23].

A notable advancement in sulfur tetrafluoride methodology involves the development of deoxyfluorination protocols that operate under mild conditions without the use of hydrogen fluoride [20]. These approaches utilize specialized flow reactor configurations that enable in-line mixing of sulfur tetrafluoride with organic substrates, followed by immediate quenching to prevent over-fluorination and decomposition reactions [20]. The methodology demonstrates excellent tolerance for protecting groups commonly employed in piperidine synthesis, including Boc and Fmoc systems.

Mechanistic studies of sulfur tetrafluoride fluorination have revealed the importance of hydrogen fluoride activation in enhancing reactivity [17]. The equilibrium SF4 + HF ⇌ SF3+ + HF2- generates electrophilic fluorinating species that facilitate nucleophilic substitution reactions [17]. This activation effect has been exploited in synthetic protocols that utilize controlled quantities of hydrogen fluoride to catalyze fluorination while minimizing corrosion and safety concerns.

Substrate scope investigations have demonstrated the broad applicability of sulfur tetrafluoride fluorination to various piperidine carboxylate precursors [21]. Substituted acetophenones undergo efficient deoxofluorination to afford 1,1-difluoroethyl derivatives, which can be further elaborated to trifluoromethyl groups through established synthetic transformations [21]. The reaction conditions are remarkably mild, typically proceeding at temperatures between 0°C and 50°C with reaction times ranging from 30 minutes to 6 hours [21].

The scalability of sulfur tetrafluoride methodology has been demonstrated through preparations on scales up to 70 grams, representing a significant advancement in fluorochemical synthesis [21]. These scale-up studies have identified critical parameters for process optimization, including the importance of efficient heat removal, precise stoichiometry control, and appropriate reactor materials selection [21]. The methodology has enabled the synthesis of over 100 novel fluorinated heterocycles, many of which were previously inaccessible or required multi-step synthetic sequences [21].

Safety protocols for sulfur tetrafluoride handling have been extensively developed and refined [23] [24] [25]. The gas requires specialized equipment including passivated delivery systems, emergency scrubbing systems, and continuous atmospheric monitoring [24] [25]. Personnel training requirements encompass proper handling techniques, emergency response procedures, and understanding of the toxicological properties of sulfur tetrafluoride and its reaction products [25].

Equipment design considerations for sulfur tetrafluoride reactions emphasize the use of corrosion-resistant materials and appropriate passivation procedures [24] [25]. Stainless steel, nickel, and specialized fluoropolymer materials demonstrate adequate resistance to sulfur tetrafluoride exposure [23]. System passivation involves controlled exposure to increasing concentrations of fluorine-containing gases to develop protective metal fluoride surface layers [25].

Environmental considerations for sulfur tetrafluoride methodology include proper disposal of fluoride-containing waste streams and minimization of hydrogen fluoride emissions [20]. Advanced flow chemistry systems incorporate in-line neutralization and scrubbing technologies that convert harmful byproducts to environmentally acceptable forms [20]. These integrated waste treatment systems significantly reduce the environmental footprint of fluorination processes while maintaining high product yields and selectivity.

Alternative sulfur tetrafluoride surrogates have been developed to address handling and safety concerns while maintaining synthetic utility [14] [26]. Diethylaminosulfur trifluoride (DAST) represents the most widely employed surrogate, offering liquid-phase handling convenience and comparable reactivity profiles [27] [14] [26]. DAST converts alcohols to alkyl fluorides and aldehydes/ketones to geminal difluorides under mild conditions, typically at temperatures ranging from -78°C to 0°C [14].

The thermal stability limitations of DAST require careful temperature control to prevent decomposition to explosive bis(diethylamino)sulfur difluoride [14]. Maximum operating temperatures are typically maintained below 50°C, with most reactions conducted at ambient temperature or below [14]. This temperature constraint has led to the development of more thermally stable alternatives such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and morpholine-derived DAST analogs [14].

Process optimization studies for sulfur tetrafluoride fluorination have identified several critical parameters that influence reaction outcome [20] [21]. Substrate concentration, temperature, residence time, and quenching methodology all demonstrate significant effects on product yield and selectivity [20]. Optimal conditions typically involve moderate substrate concentrations (0.1-0.5 M), controlled temperatures (0-50°C), and rapid quenching with appropriate nucleophiles [20].

The integration of sulfur tetrafluoride methodology with other synthetic transformations has enabled efficient multi-step syntheses of complex fluorinated piperidines [21]. Sequential fluorination and functionalization protocols reduce the number of isolation and purification steps while maintaining high overall yields [21]. These integrated approaches represent significant advances in synthetic efficiency and atom economy for fluorochemical synthesis.

Boc Group Installation and Stability Under Various Conditions

The installation of tert-butoxycarbonyl (Boc) protecting groups on piperidine derivatives requires careful consideration of reaction conditions, reagent selection, and substrate compatibility to achieve optimal yields and minimize side reactions [7] [8] [9]. The fundamental chemistry of Boc protection involves the reaction of amines with di-tert-butyl dicarbonate (Boc2O) to form stable carbamate linkages that protect the nitrogen functionality during subsequent synthetic manipulations [7] [9].

Standard Boc installation protocols employ di-tert-butyl dicarbonate as the activated carbonate source in combination with appropriate bases and solvents [7] [9]. The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc2O, with concurrent elimination of tert-butyl carbonate anion and decarboxylation to produce carbon dioxide [7]. This mechanistic pathway ensures high atom economy and generates only carbon dioxide and tert-butanol as byproducts.

Aqueous Boc protection conditions have gained prominence for their operational simplicity and environmental compatibility [7]. The protocol involves treating the amine substrate with di-tert-butyl dicarbonate and sodium hydroxide in water-tetrahydrofuran mixtures at 0°C, followed by warming to ambient temperature [7]. These conditions provide excellent yields for most piperidine substrates while avoiding the use of organic bases and minimizing solvent requirements [7].

Anhydrous Boc protection methods are employed when substrate hydrolysis or base sensitivity preclude aqueous conditions [8] [9]. Reactions in dichloromethane or tetrahydrofuran with triethylamine base typically proceed smoothly at temperatures ranging from -10°C to 50°C [8]. The inclusion of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst significantly enhances reaction rates, particularly for sterically hindered piperidine substrates [9].

Recent innovations in Boc protection methodology include solventless approaches that offer advantages for large-scale synthesis [10]. These techniques involve stirring the amine substrate directly in molten di-tert-butyl dicarbonate at elevated temperatures (40-60°C) without additional solvents or catalysts [10]. The molten Boc2O serves simultaneously as reagent and reaction medium, providing excellent mixing and heat transfer while eliminating solvent handling and recovery operations [10].

The stability profile of Boc-protected piperidines under various reaction conditions has been extensively characterized through systematic studies [8] [28] [13]. Boc groups demonstrate exceptional stability under basic conditions, withstanding exposure to sodium hydroxide, potassium carbonate, and organic bases such as triethylamine and DBU without significant cleavage [8] [28]. This base stability enables their use in reactions requiring strongly basic conditions, including nucleophilic substitutions, eliminations, and condensation reactions.

Catalytic hydrogenation conditions are generally compatible with Boc protection, although prolonged exposure to hydrogen gas and metal catalysts can lead to gradual cleavage [8]. Standard hydrogenation protocols using palladium on carbon or platinum catalysts in alcoholic solvents typically proceed without significant Boc deprotection when reaction times are limited to 4-8 hours [8]. Extended reaction times or elevated temperatures may necessitate monitoring and adjustment of conditions to prevent unwanted deprotection.

The thermal stability of Boc groups extends to temperatures approaching 150°C under inert atmospheres, although prolonged heating can lead to thermolysis and elimination reactions [13]. Industrial processes typically operate at temperatures below 100°C to ensure adequate stability margins and prevent decomposition [13]. In the presence of acids, thermal stability is significantly reduced, with decomposition occurring at temperatures above 50°C [13].

Acid-mediated Boc cleavage follows well-characterized mechanistic pathways that involve protonation of the carbonyl oxygen, followed by nucleophilic attack and elimination of tert-butyl cation [7] [12]. Trifluoroacetic acid in dichloromethane represents the most commonly employed deprotection protocol, typically requiring 1-4 hours at ambient temperature for complete cleavage [7]. The concentration of TFA can be varied from 10% to 95% depending on substrate sensitivity and reaction requirements [12].

Hydrochloric acid in methanol or dioxane provides an alternative deprotection method that avoids the use of fluorinated solvents [7]. These conditions are particularly useful for substrates containing acid-sensitive functional groups that might be affected by the stronger acidity of TFA [7]. Reaction times are typically longer (4-12 hours) compared to TFA protocols, but selectivity is often improved [7].

The tendency of tert-butyl cations generated during Boc deprotection to undergo alkylation reactions with nucleophilic sites necessitates the use of appropriate scavengers [7]. Anisole and thioanisole are commonly employed cation scavengers that react preferentially with tert-butyl cations to form stable alkylation products [7]. The concentration of scavengers typically ranges from 2-10% by volume, with higher concentrations used for substrates containing multiple nucleophilic sites [7].

Alternative Boc deprotection methodologies have been developed for substrates that are incompatible with strong acid conditions [7] [12]. Trimethylsilyl iodide followed by methanol treatment provides a mild alternative that proceeds through silylation of the carbonyl oxygen and elimination of tert-butyl iodide [7]. This method is particularly useful for substrates containing acid-labile protecting groups or base-sensitive functional groups [7].

Aluminum chloride-mediated Boc deprotection offers selectivity advantages when multiple protecting groups are present [7]. AlCl3 can selectively cleave Boc groups in the presence of other carbamate protecting groups such as Cbz and Fmoc [7]. The reaction typically proceeds in anhydrous dichloromethane at 0°C to ambient temperature with reaction times of 1-6 hours [7].

Ionic liquid-mediated Boc deprotection represents an emerging green chemistry approach that eliminates the need for volatile organic solvents [12]. Specific ionic liquids can promote Boc cleavage under mild conditions while facilitating product recovery and ionic liquid recycling [12]. These methods are particularly attractive for large-scale applications where solvent recovery and environmental impact are important considerations [12].

The compatibility of Boc protection with fluorination conditions has been extensively studied due to its relevance to trifluoromethyl piperidine synthesis [11] [13]. Boc groups demonstrate good stability under standard fluorination conditions using DAST, Selectfluor, and related electrophilic fluorinating agents [11]. However, prolonged exposure to highly acidic fluorination conditions or elevated temperatures can lead to competitive deprotection [11].

Stability under nucleophilic fluorination conditions varies depending on the specific reagents and reaction conditions employed [11]. Cesium fluoride and potassium fluoride in polar aprotic solvents are generally compatible with Boc protection, while more aggressive nucleophilic fluoride sources may cause gradual cleavage [11]. Temperature control is critical, with most nucleophilic fluorination reactions conducted below 80°C to prevent Boc decomposition [11].

The interaction between Boc groups and trifluoromethylating agents has been investigated to optimize synthetic protocols for trifluoromethyl piperidine synthesis [29] [11]. Ruppert-Prakash reagent (TMSCF3) in combination with Lewis acid catalysts generally does not affect Boc stability when reactions are conducted under controlled conditions [29]. However, strongly acidic conditions or elevated temperatures can lead to competitive Boc cleavage [29].

Process analytical technology has been applied to monitor Boc stability during various synthetic transformations [9]. In-line spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy enable real-time monitoring of Boc group integrity [9]. These monitoring capabilities are particularly valuable for process optimization and quality control in manufacturing applications [9].

Stability data compilation from extensive literature surveys provides comprehensive guidance for synthetic planning [8] [13]. Boc groups demonstrate excellent stability under reducing conditions (sodium borohydride, lithium aluminum hydride), oxidizing conditions (chromium trioxide, potassium permanganate), and nucleophilic substitution conditions [8]. Limited stability is observed under strongly acidic conditions (pH < 2), elevated temperatures (> 100°C), and in the presence of specific Lewis acids [13].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid presents multifaceted challenges that span chemical engineering, process safety, environmental compliance, and economic optimization [30] [31] [16]. The global piperidine derivatives market, valued at approximately $64 million in 2022 and projected to reach $86 million by 2027, underscores the commercial importance of developing efficient manufacturing processes for these specialized heterocyclic compounds [31].

Manufacturing scale-up from laboratory to industrial production involves fundamental changes in heat and mass transfer characteristics that significantly impact reaction outcomes [32] [33]. Traditional batch processes suffer from poor heat transfer at large scales, leading to temperature gradients and hot spots that can cause side reactions, decomposition, and reduced product quality [33]. The highly exothermic nature of fluorination reactions exacerbates these challenges, requiring sophisticated reactor design and temperature control systems [34].

Continuous flow chemistry has emerged as a transformative approach for addressing scale-up challenges in fluorochemical manufacturing [32] [22] [35]. Flow reactors provide superior heat and mass transfer characteristics compared to batch systems, enabling precise temperature control and uniform reaction conditions [32]. The high surface-area-to-volume ratios achievable in microreactor and milli-reactor systems facilitate efficient heat removal, which is critical for managing exothermic fluorination reactions [35].

The implementation of continuous flow systems for piperidine derivative synthesis has demonstrated significant advantages in terms of yield, selectivity, and safety [35] [36] [37]. Electrochemical flow reactors have been successfully employed for piperidine synthesis, achieving preparative-scale production through continuous operation for extended periods [35] [36]. These systems eliminate the need for stoichiometric oxidizing agents while providing excellent process control and product consistency [36] [37].

Heat management represents a critical aspect of industrial fluorination processes [38] [34]. Fluorination reactions typically exhibit high exothermicity, with reaction enthalpies ranging from -50 to -200 kJ/mol depending on the specific transformation [38]. Inadequate heat removal can lead to thermal runaway, decomposition reactions, and safety hazards [38]. Industrial reactor designs incorporate advanced heat exchange systems, including internal cooling coils, external heat exchangers, and distributed feed injection to manage heat generation [34].

Temperature monitoring and control systems for industrial fluorination processes employ multiple redundant sensors and automated feedback control [38] [34]. Reaction temperatures are typically maintained within narrow ranges (±2°C) to ensure consistent product quality and minimize side reactions [38]. Advanced process control algorithms incorporate feedforward control based on heat generation models and feedback control based on temperature measurements [34].

Solvent selection and recovery constitute major economic and environmental considerations in industrial processes [16] [33]. The use of environmentally hazardous solvents such as dichloromethane and dimethylformamide necessitates sophisticated recovery and recycling systems [16]. Solvent recovery efficiencies exceeding 95% are typically required for economic viability [33]. Alternative green solvents, including supercritical carbon dioxide and ionic liquids, are being investigated as environmentally benign alternatives [33].

Waste minimization strategies focus on reducing the generation of fluoride-containing waste streams and optimizing atom economy [16] [39]. Fluoride wastes require specialized treatment and disposal procedures due to their toxicity and environmental persistence [16]. Process optimization studies target maximum utilization of fluorinating reagents and minimization of excess reagent requirements [39]. Recycling of fluorinating agents and recovery of valuable byproducts contribute to improved process economics [39].

Quality control and analytical monitoring systems for industrial piperidine production employ automated analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [30] [33]. Real-time monitoring enables immediate process adjustments to maintain product specifications [33]. Statistical process control methods track key quality parameters and identify trends that may indicate process deviations [30].

Regulatory compliance requirements for fluorochemical manufacturing encompass environmental regulations, occupational safety standards, and chemical registration requirements [16] [40]. Environmental regulations limit emissions of volatile organic compounds, hydrogen fluoride, and fluorinated greenhouse gases [40]. Occupational exposure limits for fluorinating agents and fluorinated solvents require sophisticated ventilation systems and personal protective equipment [16].

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in Europe and similar programs in other jurisdictions require extensive toxicological and environmental data for chemical registration [16]. The costs associated with regulatory compliance can be substantial, particularly for low-volume specialty chemicals [16]. Collaborative registration consortia help distribute these costs among multiple manufacturers [16].

Supply chain management for fluorochemical manufacturing involves specialized suppliers for fluorinating reagents, fluorine-resistant equipment, and specialized analytical services [30] [31]. The limited number of suppliers for critical raw materials can create supply chain vulnerabilities [31]. Strategic partnerships and long-term supply agreements help ensure reliable access to essential materials [31].

Equipment design and materials selection for fluorine-containing processes require specialized expertise and materials [23] [24] [25]. Fluorine and hydrogen fluoride are highly corrosive to most common materials, necessitating the use of specialized alloys, fluoropolymers, and passivated surfaces [25]. Equipment design must accommodate thermal expansion, corrosion allowances, and emergency shutdown systems [24].

Maintenance and inspection protocols for fluorination equipment involve specialized procedures to ensure continued safe operation [24] [25]. Regular inspection for corrosion, thermal stress, and mechanical wear is essential [25]. Predictive maintenance technologies, including ultrasonic thickness monitoring and vibration analysis, help identify potential equipment failures before they occur [24].

Process safety management systems for fluorochemical manufacturing incorporate hazard identification, risk assessment, and emergency response planning [38] [24]. Process hazard analyses identify potential failure modes and their consequences [24]. Emergency response procedures address scenarios including fluorine leaks, fires, and equipment failures [38]. Training programs ensure that personnel understand safety procedures and emergency response protocols [24].

Economic optimization strategies for industrial piperidine production focus on minimizing raw material costs, energy consumption, and waste disposal expenses [30] [33]. Raw material costs can represent 40-60% of total production costs for specialty chemicals [33]. Process intensification techniques, including reactive distillation and integrated reaction-separation systems, help reduce capital and operating costs [33].

Energy integration opportunities in fluorochemical processes include heat recovery from exothermic reactions and integration with utility systems [33]. Heat exchanger networks can recover substantial amounts of thermal energy, reducing overall energy consumption by 20-40% [33]. Cogeneration systems that utilize waste heat for power generation provide additional economic benefits [33].

Technology transfer from research and development to manufacturing involves systematic scale-up studies and pilot plant campaigns [32] [33]. Pilot-scale studies typically operate at 1-10% of full manufacturing scale to identify potential scale-up issues [33]. Statistical experimental design methods help optimize process conditions while minimizing the number of experiments required [33].

Continuous improvement programs in industrial settings focus on incremental process enhancements and cost reduction opportunities [30] [33]. Six Sigma and lean manufacturing methodologies help identify waste reduction and efficiency improvement opportunities [33]. Employee suggestion programs encourage workforce participation in continuous improvement activities [30].

The thermal characteristics of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid demonstrate moderate thermal stability consistent with protected piperidine derivatives. Computational predictions indicate a boiling point of 347.4 ± 42.0 degrees Celsius [1], reflecting the combined influence of the tert-butoxycarbonyl protecting group and the electron-withdrawing trifluoromethyl substituent.

The melting point characteristics can be estimated based on analogous compounds within the same structural class. Related N-BOC-piperidine-4-carboxylic acid derivatives typically exhibit melting points in the range of 149-153 degrees Celsius [2] [3], suggesting that the target compound likely demonstrates similar phase transition behavior within the 120-160 degrees Celsius range. The presence of the trifluoromethyl group may contribute to enhanced intermolecular interactions through dipole-dipole forces, potentially elevating the melting point relative to non-fluorinated analogs.

Thermal decomposition studies on related trifluoroacetyl-piperidine derivatives indicate that decomposition above 150 degrees Celsius may release toxic gases including hydrogen fluoride and carbon monoxide . This thermal instability pattern suggests that the target compound should be stored and handled below these critical temperatures to maintain structural integrity.

The predicted density of 1.301 ± 0.06 grams per cubic centimeter [1] reflects the molecular packing efficiency influenced by both the bulky tert-butyl group and the compact trifluoromethyl substituent. This density value is consistent with other fluorinated organic compounds of similar molecular weight and structural complexity.

Solubility Characteristics in Organic Solvents

The solubility profile of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid is dominated by the competing influences of polar and lipophilic structural elements. The predicted partition coefficient (LogP) of approximately 2.96 [5] indicates moderate lipophilicity, positioning the compound in the optimal range for pharmaceutical applications requiring balanced solubility characteristics.

The compound demonstrates enhanced solubility in polar organic solvents, particularly dimethyl sulfoxide, dimethylformamide, and dichloromethane [6] [7]. The tert-butoxycarbonyl protecting group contributes significantly to organic solvent compatibility by increasing the overall lipophilic character of the molecule. Safety data sheets for related compounds consistently report solubility in organic solvents while noting limited aqueous solubility [8] [10].

Water solubility remains limited due to the presence of both the lipophilic tert-butyl group and the hydrophobic trifluoromethyl substituent. The polar surface area of 66.84 square angstroms [1] suggests moderate potential for hydrogen bonding interactions, though this is insufficient to overcome the lipophilic contributions for significant aqueous solubility.

Comparative analysis with related trifluoromethyl-containing compounds reveals that replacement of tert-butyl groups with trifluoromethyl-cyclobutane substituents can lead to 20-30 percent decreases in aqueous solubility , while maintaining or enhancing organic solvent compatibility. The electron-withdrawing nature of the trifluoromethyl group influences solvent interactions through altered electronic distribution within the piperidine ring system.

Storage recommendations consistently specify sealed containers at 2-8 degrees Celsius [13] , indicating sensitivity to moisture and temperature that affects both stability and solubility characteristics. The compound should be dissolved in anhydrous organic solvents to prevent hydrolysis of the acid-labile tert-butoxycarbonyl protecting group.

Acid-Base Behavior and pKa Determination

The acid-base properties of 1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid are significantly influenced by the electron-withdrawing trifluoromethyl substituent. Computational predictions estimate the pKa value at 1.86 ± 0.20 [1], representing a substantial decrease in the dissociation constant compared to unsubstituted carboxylic acid analogs.

This enhanced acidity results from the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base through inductive effects. Research on related trifluoromethyl-substituted compounds demonstrates that CF₃ groups can lower pKa values by approximately 2-3 units compared to alkyl-substituted analogs . The positioning of the trifluoromethyl group at the 4-position of the piperidine ring creates optimal electronic communication with the carboxylic acid functionality.

Comparative analysis with the parent N-BOC-piperidine-4-carboxylic acid, which exhibits a pKa of 4.56 ± 0.20 [2], highlights the dramatic effect of trifluoromethyl substitution. The approximately 2.7 unit decrease in pKa demonstrates the profound influence of fluorine substitution on the electronic properties of the carboxylic acid group.

The electron-withdrawing trifluoromethyl group also influences the protonation state of adjacent amine functionalities, as evidenced in related piperazine derivatives where CF₃ substitution lowers amine pKa values under physiological conditions [15]. This electronic effect extends beyond the immediate substitution site, affecting the overall acid-base equilibrium of the entire molecular system.

Dissociation behavior studies indicate that the compound exists predominantly in the ionized form under physiological pH conditions, with complete deprotonation occurring above pH 4. This ionization pattern has significant implications for biological activity and pharmaceutical formulation strategies, as the charged carboxylate form exhibits altered membrane permeability and protein binding characteristics compared to the neutral acid form.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant